![molecular formula C17H12ClFN4O B2828079 2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide CAS No. 1423761-69-6](/img/structure/B2828079.png)
2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridinecarboxamides. The compound has gained significant attention in the scientific community due to its potential use in drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide involves the inhibition of kinase activity by binding to the ATP-binding site of the kinase. The compound forms hydrogen bonds and hydrophobic interactions with the amino acid residues in the ATP-binding site, thereby preventing the binding of ATP and subsequent phosphorylation of the kinase substrate. The inhibition of kinase activity leads to the suppression of downstream signaling pathways, resulting in the inhibition of cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific kinase targeted and the cellular context. The compound has been shown to inhibit JAK2-mediated signaling pathways, resulting in the suppression of cytokine-induced inflammation and immune response. The compound has also been shown to inhibit the activity of receptor tyrosine kinases (RTKs), resulting in the inhibition of cell proliferation and survival. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide in lab experiments include its potent inhibitory activity against kinases, its broad-spectrum activity against various diseases, and its potential use as a therapeutic agent. The limitations of using the compound in lab experiments include its low solubility in aqueous solutions, its potential toxicity, and its limited bioavailability.
Zukünftige Richtungen
The future directions for the research on 2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide include the identification of new targets for the compound, the optimization of its pharmacokinetic properties, and the development of more potent and selective analogs. The compound has the potential to be used in the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand the mechanism of action and the therapeutic potential of the compound.
Synthesemethoden
The synthesis of 2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide involves the reaction of 2-chloro-3-fluoropyridine-4-carboxylic acid with 4-(4-methylpyrimidin-2-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a suitable temperature and for a suitable period of time. The resulting product is purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide has been extensively studied for its potential use as a therapeutic agent. The compound has been shown to exhibit potent inhibitory activity against a wide range of kinases, including Janus kinase 2 (JAK2), which is involved in the pathogenesis of various diseases such as myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. The compound has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-chloro-3-fluoro-N-[4-(4-methylpyrimidin-2-yl)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN4O/c1-10-6-8-21-16(22-10)11-2-4-12(5-3-11)23-17(24)13-7-9-20-15(18)14(13)19/h2-9H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOSAKREJMCBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=CC=C(C=C2)NC(=O)C3=C(C(=NC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2827996.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenoxypropanamide](/img/structure/B2827997.png)

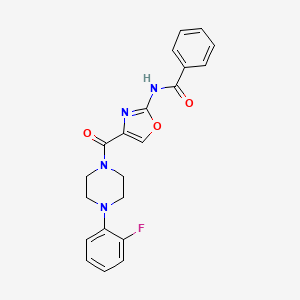
![N-[3-(aminomethyl)phenyl]pyridine-3-carboxamide dihydrochloride](/img/structure/B2828002.png)
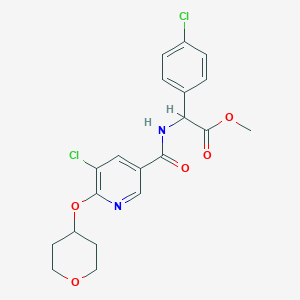
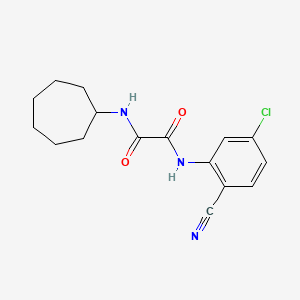
![methyl 2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2828006.png)
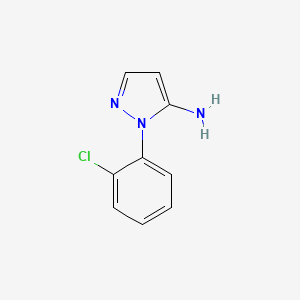
![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)
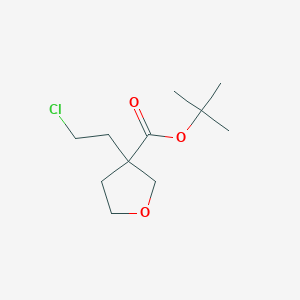
![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)
![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)
![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2828019.png)